molecular formula C7H8ClN3O B12975688 3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one hydrochloride

3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one hydrochloride

Cat. No.: B12975688
M. Wt: 185.61 g/mol
InChI Key: JGGQXXKWKYYNOL-UHFFFAOYSA-N
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Description

3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one hydrochloride typically involves the cyclization of appropriate precursors. One common method is the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2). More environmentally friendly oxidizers like phenyliodine(III) bis(trifluoroacetate) (PIFA) and iodine/potassium iodide (I2/KI) can also be used .

Another approach involves the catalytic oxidation of N-(2-pyridyl)guanidines using a CuBr/1,10-phenanthroline system. This method is advantageous due to its use of air oxygen as the oxidant .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The choice of oxidizers and catalysts is crucial to ensure cost-effectiveness and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like NaOCl, Pb(OAc)4, and MnO2.

    Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: NaOCl, Pb(OAc)4, MnO2, PIFA, I2/KI

    Reduction: NaBH4, LiAlH4

    Substitution: Various nucleophiles under mild to moderate conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields higher oxidation states of the compound, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 1H-Pyrazolo[3,4-b]pyridine derivatives
  • 1H-Pyrazolo[3,4-d]pyrimidine derivatives
  • 1H-Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives

Uniqueness

3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one hydrochloride stands out due to its unique pyrazolo[1,5-a]pyridine core, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C7H8ClN3O

Molecular Weight

185.61 g/mol

IUPAC Name

3-amino-1H-pyrazolo[1,5-a]pyridin-2-one;hydrochloride

InChI

InChI=1S/C7H7N3O.ClH/c8-6-5-3-1-2-4-10(5)9-7(6)11;/h1-4H,8H2,(H,9,11);1H

InChI Key

JGGQXXKWKYYNOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=O)NN2C=C1)N.Cl

Origin of Product

United States

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